molecular formula C18H12ClN3O3S B2456703 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE CAS No. 330201-17-7

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Cat. No.: B2456703
CAS No.: 330201-17-7
M. Wt: 385.82
InChI Key: LOHVSOWZEWODEZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with 2-aminothiazole derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products Formed

Scientific Research Applications

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a thiazole ring, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

IUPAC Name

5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-4,6-7,9H,5,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHVSOWZEWODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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